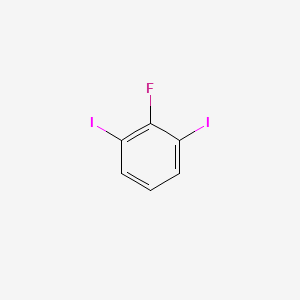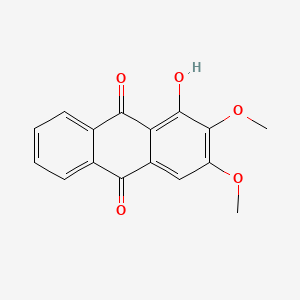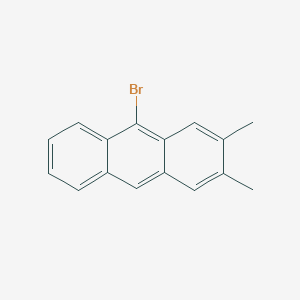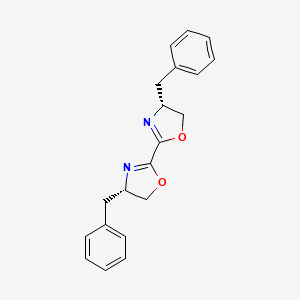
rel-(R,S)-4,4'-DiBenzyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole: is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound features two oxazole rings connected by a tetrahydro bridge, with benzyl groups attached to the 4 and 4’ positions. The “rel-(R,S)” notation indicates the relative configuration of the chiral centers in the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with glyoxal in the presence of an acid catalyst to form the oxazole rings. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate cyclization.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Polar solvents like ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxazole rings to more saturated structures.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products:
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Saturated tetrahydrooxazole derivatives.
Substitution: Benzyl-substituted oxazole derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature makes it a valuable tool for studying stereochemistry and its effects on biological activity.
Medicine: In medicine, rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is investigated for its potential therapeutic properties. Researchers are exploring its use as a scaffold for drug development, particularly in the design of chiral drugs with specific biological targets.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
4,4’-DiBenzyl-2,2’-bioxazole: Lacks the tetrahydro bridge, resulting in different chemical properties.
4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole (S,S): A stereoisomer with different chiral centers, leading to distinct biological activity.
4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole (R,R): Another stereoisomer with unique properties.
Uniqueness: rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H20N2O2 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
(4S)-4-benzyl-2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H20N2O2/c1-3-7-15(8-4-1)11-17-13-23-19(21-17)20-22-18(14-24-20)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18+ |
Clé InChI |
OIEQQWQZUYZCRJ-HDICACEKSA-N |
SMILES isomérique |
C1[C@@H](N=C(O1)C2=N[C@@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
SMILES canonique |
C1C(N=C(O1)C2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


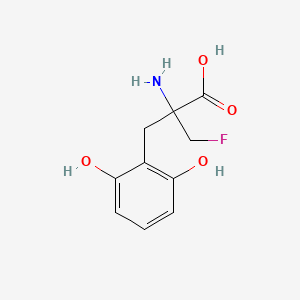
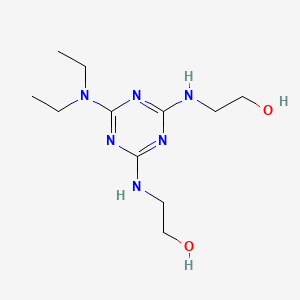
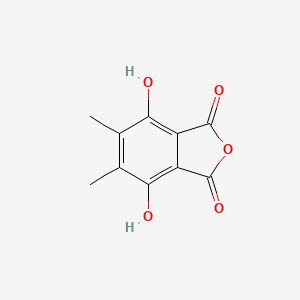

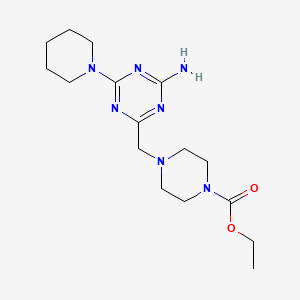
![6-Chloro-[2,4'-bipyridine]-5-carbaldehyde](/img/structure/B13139128.png)
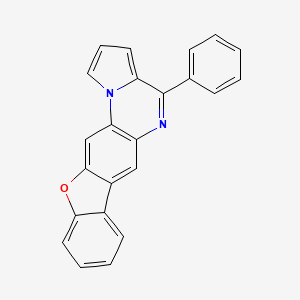
![tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13139133.png)

![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide](/img/structure/B13139137.png)
